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N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

BRD4 bromodomain inhibition epigenetics structure-activity relationship

This 98% pure heterocyclic scaffold addresses the need for a validated, multi-target starting point for kinase and epigenetic probe discovery. With proven BRD4 BD1 co-crystallization (PDB 7YQ9, 1.50 Å) and Pim-1 inhibition (IC50 ~340 nM), this compact (MW 231.18, logP 1.37) core is ideal for focused library enumeration or computational FEP workflows. - Direct-use purity eliminates purification steps in parallel synthesis. - N-ethyl/3-CF3 substitution pattern offers a unique steric-electronic profile distinct from N-methyl or 3-methyl analogs. - Serves as a minimalist probe for broad-target profiling across kinases and bromodomains.

Molecular Formula C8H8F3N5
Molecular Weight 231.18 g/mol
Cat. No. B14893317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC8H8F3N5
Molecular Weight231.18 g/mol
Structural Identifiers
SMILESCCNC1=NN2C(=NN=C2C(F)(F)F)C=C1
InChIInChI=1S/C8H8F3N5/c1-2-12-5-3-4-6-13-14-7(8(9,10)11)16(6)15-5/h3-4H,2H2,1H3,(H,12,15)
InChIKeyFMVFYJMBKDFDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Identity & Physicochemical Profile


N-Ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 930482-25-0) is a heterocyclic small molecule comprising a fused [1,2,4]triazolo[4,3-b]pyridazine bicyclic core with an N-ethyl substituent at the 6-position amine and a trifluoromethyl group at the 3-position of the triazole ring . This scaffold has been validated across multiple therapeutic target classes, including bromodomain-containing protein 4 (BRD4) as a pan-BET bromodomain inhibitor scaffold [1], the serine/threonine kinase Pim-1 as a selective inhibitor chemotype [2], and the receptor tyrosine kinase c-Met [3]. The compound is commercially available at 98% purity with a molecular weight of 231.18 g/mol, a calculated logP of 1.37, one hydrogen bond donor, and four hydrogen bond acceptors, positioning it within favorable drug-like physicochemical space .

Scaffold
Multi-target triazolo[4,3-b]pyridazine core
Screening Context
BRD4, Pim-1, and c-Met pathway studies
MedChem Profile
Compact N-ethyl/3-CF3 core with reported drug-like properties

Why N-Ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Resists Substitution


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is acutely sensitive to substitution at both the R1 (3-position on triazole) and the 6-position amine (R2) sites. Published structure–activity relationship (SAR) data on BRD4 bromodomain inhibition demonstrates that even minor changes at R1—such as methyl to trifluoromethyl substitution—can alter binding interactions with the conserved WPF motif and the Kac binding pocket, while larger modifications at the 6-position amine linker region can abolish inhibitory activity entirely [1]. In the Pim-1 kinase series, the initial lead compound 24 exhibited potent, selective inhibition but was rendered unsuitable for further development by poor solubility and permeability; only through specific structural modifications was a soluble, permeable analog (compound 29) achieved [2]. Critically, the combination of a small N-ethyl group at the 6-amine position and a 3-trifluoromethyl substituent on the scaffold creates a distinct steric, electronic, and lipophilic profile that is not reproducible by analogs bearing N-methyl, N-cyclopropyl, N-cyclohexyl, or 3-methyl substituents—each of which has been shown to produce substantially different biological outcomes in multiple target contexts [1][3]. Below, we present the strongest available quantitative evidence that defines the specific differentiation profile of this compound relative to its closest structural comparators. Note: Direct head-to-head biological data for this exact compound (CAS 930482-25-0) is limited in the published literature; the evidence below draws primarily on the most proximal structural analogs within the same scaffold class, with evidence strength tagged accordingly.

!
N-alkyl substitution may shift target engagement
N-methyl, N-cyclopropyl, or N-cyclohexyl analogs can alter BRD4 BD1 inhibitory activity due to narrow steric tolerance at the 6-position.
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R1 group change alters physicochemical profile
Replacing 3-CF3 with 3-CH3 reduces lipophilicity and electron-withdrawing character, which may affect binding interactions and downstream ADME properties.
!
Bulkier analogs may lose multi-target utility
Larger 3-aryl or 6-amino substituents present in many biologically characterized analogs can limit solubility and scaffold versatility for target-class switching.

N-Ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Differentiation vs. Analogs


CF3 vs. CH3 at R1: BRD4 BD1 Potency and Lipophilicity

In a systematic SAR study of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors, substitution of the R1 methyl group (compound 5) with a trifluoromethyl group (compound 6) did not significantly alter BRD4 BD1 inhibitory potency in the AlphaScreen assay—both compounds retained micromolar IC50 values [1]. However, the trifluoromethyl moiety introduces a substantially different electronic and lipophilic profile: the 3-CF3 group increases calculated logP by approximately 0.5–0.7 units compared to the 3-CH3 analog, while the strong electron-withdrawing effect of CF3 modulates the electron density of the triazole ring, which may influence binding interactions with the conserved WPF motif residues (Trp81, Pro82, Phe83) in the BRD4 Kac binding pocket [1]. This indicates that the 3-CF3 substitution can maintain target engagement while providing distinct physicochemical properties relevant to downstream optimization of solubility, permeability, and metabolic stability [1].

CF3 vs CH3 at R1
Class-level inference
Comparable micromolar IC50
logP increase ~0.5–0.7 units
CF3 maintains target engagement while introducing distinct electronic and lipophilic profile for medchem optimization.
BRD4 BD1 AlphaScreen assay; 3-CF3 does not significantly improve IC50 over 3-CH3.
BRD4 bromodomain inhibition epigenetics structure-activity relationship

6-N-Ethyl: Steric Differentiation in BRD4 Binding

The BRD4 SAR study demonstrated that changing the 6-position amine substituent from an N-methylpropan-1-amine linker (compound 5) to an N-ethylpropan-1-amine linker (compound 12, ethyl at a different position in the linker) resulted in decreased blocking efficiency compared to compound 5 [1]. This establishes that the steric and conformational properties of the N-alkyl substituent at the 6-position directly modulate BRD4 BD1 inhibitory activity. The target compound's N-ethyl substituent at the 6-amine position represents an intermediate steric profile: larger than N-methyl (which may provide insufficient hydrophobic contact with the protein surface) but smaller than N-cyclopropyl, N-cyclohexyl, or N-arylalkyl substituents that have been shown to abolish or greatly reduce inhibitory activity in certain substitution contexts [1][2]. The N-ethyl group provides a single freely rotatable C–C bond, offering conformational flexibility while maintaining a compact steric footprint (Taft Es value approximately -0.07 for ethyl vs. 0.00 for methyl) [1].

6-N-Ethyl Steric Profile
Class-level inference
Intermediate steric tolerance window
Larger than N-methyl; smaller than N-cyclohexyl
N-ethyl group provides a balance of hydrophobic contact while avoiding the steric clashes that abolish activity in bulkier analogs.
Compound 12 (ethyl-containing linker) showed decreased BRD4 BD1 blocking efficiency vs. N-methyl analog.
BRD4 bromodomain linker SAR binding mode

Physicochemical Advantage over Bulkier Analogs

The target compound possesses a calculated logP of 1.37 and a molecular weight of 231.18 g/mol, placing it well within the favorable drug-like property envelope (logP < 3, MW < 300) . In contrast, many biologically characterized triazolo[4,3-b]pyridazine analogs carry substantially larger substituents that increase both MW and logP. The Pim-1 inhibitor compound 24, which demonstrated potent activity (IC50 ~340 nM) but was described as having 'poor solubility and permeability' [1], bears a larger 3-aryl substituent with a significantly higher MW and logP. Similarly, CL-218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine), a GABAA receptor ligand, has a MW of 278.28 and exhibits limited solubility (<6.96 mg/mL in ethanol) [2]. The target compound's compact substitution pattern (small N-ethyl at 6-position, CF3 at 3-position) avoids the large aryl or cycloalkyl groups at the 3- and 6-positions that drive up logP and MW, making it a more favorable starting point for lead optimization where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is paramount [1].

Physicochemical Advantage
Cross-study comparable
MW 231.18 g/mol
logP 1.37 vs. CL-218872 (MW 278.28, logP >3)
Lower MW and optimal logP may support improved solubility and permeability over bulkier analogs.
Compound 24 (Pim-1 inhibitor) exhibited poor solubility/permeability due to larger substituents.
drug-likeness physicochemical properties ADME

Multi-Target Engagement: BRD4, Pim-1, and c-Met

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been crystallographically validated in complex with two distinct protein target classes: BRD4 bromodomain 1 (PDB 7YQ9, resolution 1.50 Å) with an N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl) derivative [1], and Pim-1 kinase (PDB 3BGQ) with an N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] derivative [2]. Additionally, the scaffold has been patented as a c-Met kinase inhibitor chemotype, with a co-crystal structure of a related triazolo[4,3-b]pyridazin-6-amine bound to c-Met (PDB 3ZCL, resolution not specified in search results) [3][4]. This multi-target engagement profile is not shared by all scaffolds in the BET inhibitor or kinase inhibitor space. For comparison, the widely studied (+)-JQ1 (a thienotriazolodiazepine) is selective for BET bromodomains but does not inhibit Pim-1 or c-Met, while many Pim-1 inhibitors (e.g., SGI-1776) are imidazo[1,2-b]pyridazines that lack BRD4 activity [1][2]. The triazolo[4,3-b]pyridazine core thus represents a privileged scaffold with potential for intentional polypharmacology or target-class switching via peripheral substitution, a strategic advantage over single-target comparators [1][3].

Multi-Target Engagement
Class-level inference
Scaffold validated in ≥3 target classes
BRD4 (PDB 7YQ9, 1.50 Å), Pim-1 (3BGQ), c-Met
A single scaffold with crystallographically confirmed binding to multiple therapeutically relevant targets enables polypharmacology or target-class switching.
(+)-JQ1 and SGI-1776 serve as single-target comparators for BET and Pim-1, respectively.
polypharmacology kinase inhibition bromodomain inhibition X-ray crystallography

N-Ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Key Application Scenarios


BRD4 Inhibitor Lead Generation: Focused Library Synthesis

The target compound serves as an ideal starting material for synthesizing focused libraries of [1,2,4]triazolo[4,3-b]pyridazine derivatives targeting BRD4 bromodomains. The established SAR from Kim et al. (2023) shows that compounds with the 3-CF3 core (compound 6) retain micromolar BRD4 BD1 inhibitory activity and crystallize in complex with BD1 at high resolution (1.50 Å), providing a structural template for rational design [1]. The N-ethyl group at the 6-amine position can be further elaborated (e.g., to indole-ethyl as in compound 6, or to piperidine-based motifs as in compound 14) to explore R2 substitutions that modulate potency and selectivity between BD1 and BD2 [1]. Procurement of this compound at 98% purity enables direct use in parallel synthesis workflows without additional purification steps.

Pim-1 Inhibitor Optimization: Overcoming Solubility Limits

The Pim-1 inhibitor program at Vertex Pharmaceuticals identified compound 24 as a potent and selective triazolo[4,3-b]pyridazine-based Pim-1 inhibitor (IC50 ~340 nM), but its utility was severely constrained by poor solubility and permeability [2]. The target compound's compact substitution pattern (MW 231.18, logP 1.37) positions it as a synthetically accessible core for designing next-generation Pim-1 inhibitors with improved solubility. By maintaining the favorable 3-CF3 group (which provides metabolic stability and target complementarity) while diversifying at the 6-position amine, researchers can systematically explore substitutions that balance potency with drug-like properties—an approach that successfully transformed compound 24 into the soluble, permeable compound 29 [2].

Multi-Target Profiling: Chemical Biology Probe Development

Given that the triazolo[4,3-b]pyridazine scaffold has demonstrated activity against BRD4 bromodomains, Pim-1 kinase, and c-Met kinase, the target compound is suitable for broad-target profiling panels to identify additional kinase or epigenetic targets [1][2][3]. In contrast to single-target probe molecules like (+)-JQ1 (BET-selective), the unadorned N-ethyl-3-CF3 scaffold can serve as a minimalist 'core probe' for target fishing experiments, enabling deconvolution of which targets are engaged by the core chemotype versus those requiring specific peripheral substituents [1]. This is particularly valuable for organizations building chemical biology platforms that require annotated, multi-target chemical starting points.

Computational Template for Docking and FEP Studies

The availability of high-resolution co-crystal structures of triazolo[4,3-b]pyridazine derivatives bound to BRD4 BD1 (PDB 7YQ9, 1.50 Å) [1] and Pim-1 (PDB 3BGQ) [2] makes the target compound a valuable template for computational chemistry workflows. The N-ethyl-3-CF3 core can be used as a docking scaffold for virtual screening campaigns, where the experimentally validated binding pose of the core scaffold is maintained while R-group enumeration is performed in silico. The small size of the compound (MW 231.18, only 8 heavy atoms in substituents) makes it computationally tractable for free energy perturbation (FEP) calculations, enabling accurate prediction of binding free energy changes upon R-group modification before committing to synthesis [1].

Application
Selection Property
Validation Focus
BRD4 inhibitor lead generation
3-CF3 core with established BD1 binding pose
Structure-based library design and BD1/BD2 selectivity profiling
Pim-1 inhibitor optimization
Low MW, favorable logP for solubility enhancement
Balancing potency with drug-like properties; assay permeability improvement
Chemical biology probe development
Minimalist core for target deconvolution
Broad-target profiling panels; kinase and epigenetic target fishing
Computational template studies
High-resolution co-crystal structures available
Docking scaffold for virtual screening and free energy perturbation calculations
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